
Tetracosa-15,18,21-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosa-15,18,21-trienoic acid is a long-chain fatty acid with the molecular formula C24H42O2. It is characterized by the presence of three double bonds located at positions 15, 18, and 21. This compound is part of the omega-3 fatty acid family and is known for its potential biological and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracosa-15,18,21-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of precursor compounds under controlled conditions to introduce the desired double bonds at specific positions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are preferred due to their efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosa-15,18,21-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and hydroperoxides.
Reduction: Hydrogenation can convert the double bonds into single bonds, resulting in a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Tetracosa-15,18,21-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable plastics and as a component in lubricants.
Mécanisme D'action
The biological effects of tetracosa-15,18,21-trienoic acid are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds that interact with specific molecular targets and pathways, such as the inhibition of pro-inflammatory enzymes and modulation of signaling pathways involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracosapentaenoic acid: Another long-chain omega-3 fatty acid with five double bonds.
Tetracosahexaenoic acid: Contains six double bonds and is known for its potent biological activities.
Uniqueness
Tetracosa-15,18,21-trienoic acid is unique due to its specific arrangement of three double bonds, which imparts distinct chemical and biological properties. Its relatively simple structure compared to other polyunsaturated fatty acids makes it an attractive target for synthetic and industrial applications .
Propriétés
Numéro CAS |
135074-85-0 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
tetracosa-15,18,21-trienoic acid |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10H,2,5,8,11-23H2,1H3,(H,25,26) |
Clé InChI |
FMLZWXPBUZXGNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


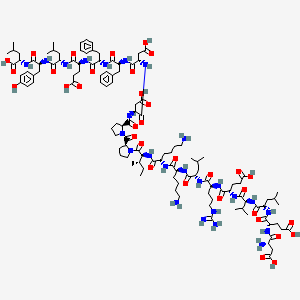
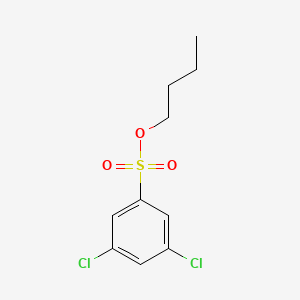
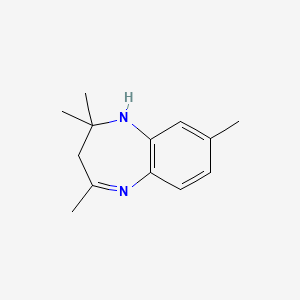
![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

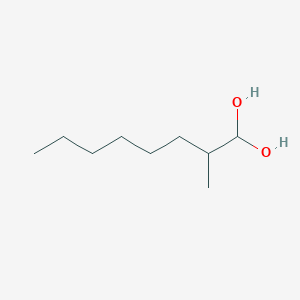

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
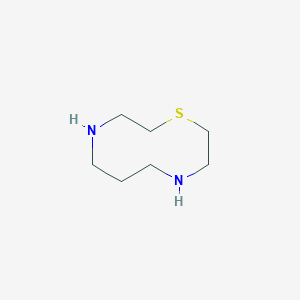
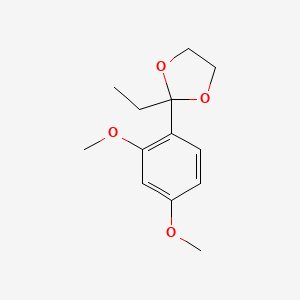
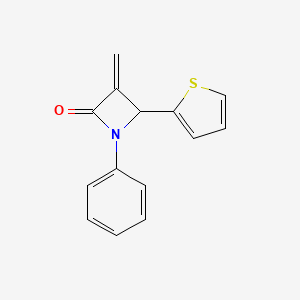
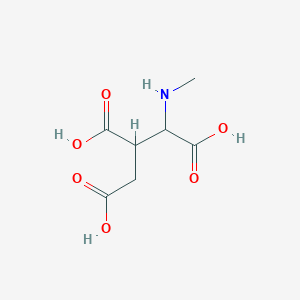
![13-(3,6,9,15-Tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-13-yl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-triene](/img/structure/B14266951.png)

